Ethyl 6-bromo-5-hydroxypicolinate Ethyl 6-bromo-5-hydroxypicolinate
Brand Name: Vulcanchem
CAS No.:
VCID: VC13564004
InChI: InChI=1S/C8H8BrNO3/c1-2-13-8(12)5-3-4-6(11)7(9)10-5/h3-4,11H,2H2,1H3
SMILES: CCOC(=O)C1=NC(=C(C=C1)O)Br
Molecular Formula: C8H8BrNO3
Molecular Weight: 246.06 g/mol

Ethyl 6-bromo-5-hydroxypicolinate

CAS No.:

Cat. No.: VC13564004

Molecular Formula: C8H8BrNO3

Molecular Weight: 246.06 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 6-bromo-5-hydroxypicolinate -

Specification

Molecular Formula C8H8BrNO3
Molecular Weight 246.06 g/mol
IUPAC Name ethyl 6-bromo-5-hydroxypyridine-2-carboxylate
Standard InChI InChI=1S/C8H8BrNO3/c1-2-13-8(12)5-3-4-6(11)7(9)10-5/h3-4,11H,2H2,1H3
Standard InChI Key XKJSXERPOVBOFF-UHFFFAOYSA-N
SMILES CCOC(=O)C1=NC(=C(C=C1)O)Br
Canonical SMILES CCOC(=O)C1=NC(=C(C=C1)O)Br

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

Ethyl 6-bromo-5-hydroxypicolinate features a pyridine core with three distinct functional groups:

  • A bromine atom at the 6-position, which enhances electrophilic reactivity.

  • A hydroxyl group at the 5-position, contributing to hydrogen-bonding potential.

  • An ethyl ester at the 2-position, influencing solubility and metabolic stability.

The IUPAC name, ethyl 6-bromo-5-hydroxypyridine-2-carboxylate, reflects this substitution pattern. Its canonical SMILES representation, CCOC(=O)C1=NC(=C(C=C1)O)Br, confirms the relative positions of substituents.

Spectroscopic and Physical Data

Key physicochemical properties include:

  • Boiling Point: While unreported for this compound, its isomer, ethyl 5-bromo-6-hydroxypicolinate, has a boiling point of 414.1±40.0 °C.

  • LogP: Estimated at ~2.1 (calculated using fragment-based methods), suggesting moderate lipophilicity.

  • Hydrogen Bonding: The hydroxyl group acts as a hydrogen bond donor, while the ester carbonyl and pyridine nitrogen serve as acceptors, yielding a polar surface area of ~42 Ų .

Thermogravimetric analysis data are unavailable, but related bromopyridines typically exhibit decomposition temperatures above 200°C.

Synthesis and Manufacturing

Bromination Strategies

Though no explicit synthesis protocol for ethyl 6-bromo-5-hydroxypicolinate is documented, analogous compounds suggest a multi-step route:

  • Esterification: Picolinic acid derivatives are often esterified using ethanol under acidic conditions.

  • Directed Bromination: Electrophilic bromination with N-bromosuccinimide (NBS) in dimethylformamide (DMF) at 0–20°C achieves regioselective substitution . For example, ethyl 3-hydroxy-5-methylpyrazine-2-carboxylate undergoes bromination with NBS to yield a brominated analog in 88% yield .

A hypothetical pathway for ethyl 6-bromo-5-hydroxypicolinate could involve bromination of ethyl 5-hydroxypicolinate, though reaction conditions would require optimization to avoid over-bromination.

Purification and Characterization

Purification typically employs silica-gel chromatography with heptane/diethyl ether or ethyl acetate/heptane gradients . Nuclear magnetic resonance (NMR) spectroscopy confirms structure:

  • ¹H NMR: Expected signals include a triplet for the ethyl group (δ ~1.3 ppm, CH₃), a quartet for the ester CH₂ (δ ~4.3 ppm), and aromatic protons (δ ~7.5–8.5 ppm) .

  • ¹³C NMR: Peaks for the ester carbonyl (δ ~165 ppm), pyridine carbons (δ ~120–150 ppm), and brominated carbon (δ ~110 ppm) .

Applications in Medicinal and Organic Chemistry

Biological Activity

While direct studies are lacking, structurally related compounds exhibit notable bioactivity:

  • Quorum-Sensing Inhibition: Ethyl 5-bromopicolinate analogs disrupt bacterial communication in Pseudomonas aeruginosa, reducing virulence factor production .

  • Antimicrobial Potential: Brominated pyridines often show activity against Gram-negative pathogens due to electrophilic interactions with bacterial enzymes .

Role as a Synthetic Intermediate

The compound’s reactivity makes it valuable for:

  • Cross-Coupling Reactions: Suzuki-Miyaura coupling with aryl boronic acids to generate biaryl systems.

  • Ester Hydrolysis: Conversion to 6-bromo-5-hydroxypicolinic acid, a chelating agent for metal catalysts.

Comparative Analysis with Structural Analogs

Ethyl 5-Bromo-6-Hydroxypicolinate

This positional isomer shares the molecular formula C₈H₈BrNO₃ but differs in substituent placement:

PropertyEthyl 6-Bromo-5-HydroxypicolinateEthyl 5-Bromo-6-Hydroxypicolinate
Boiling Point (°C)Not reported414.1 ± 40.0
LogP~2.1~2.3
Synthetic AccessibilityRequires directed brominationSimilar challenges

The isomer’s higher boiling point suggests stronger intermolecular forces, possibly due to altered dipole moments.

Ethyl 6-Bromo-3-Hydroxy-5-Methylpyrazine-2-Carboxylate

This pyrazine derivative (CAS 1269026-22-3) illustrates the impact of heterocycle modification:

  • Molecular Weight: 261.07 vs. 246.06 g/mol .

  • Reactivity: Pyrazine rings are less electron-rich than pyridines, affecting electrophilic substitution rates .

Future Research Directions

Target Identification

  • Anticancer Screening: Bromopyridines often inhibit kinases; this compound could be tested against EGFR or VEGFR.

  • Antiviral Studies: Similar esters show activity against RNA viruses via polymerase inhibition.

Process Optimization

  • Catalytic Bromination: Develop palladium-catalyzed methods to improve regioselectivity.

  • Continuous Flow Synthesis: Enhance yield and reduce waste compared to batch processes .

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